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molecular formula C5H6Cl2N2 B8589604 3-Dichloromethyl-1-methyl-1h-pyrazole

3-Dichloromethyl-1-methyl-1h-pyrazole

Cat. No. B8589604
M. Wt: 165.02 g/mol
InChI Key: JIBCIWOQRGOTRD-UHFFFAOYSA-N
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Patent
US08153820B2

Procedure details

3-Dichloromethyl-N-methylpyrazole (40.0 g; 0.21 mol; 84.8% pure according to GC analysis) comprising, as minor component, 5-dichloromethyl-N-methylpyrazole was stirred with triethylamine trishydrofluoride (199 g, 1.23 mol) at 160° C. under intrinsic pressure (<1 bar) for 1 h. The reaction mixture was vented and poured onto ice (500 g), made alkaline using aqueous sodium hydroxide solution and extracted three times with methyl tert-butyl ether (100 ml). The organic phases were combined, washed successively with hydrochloric acid (dilute, 100 ml) and a saturated aqueous NaCl solution (100 ml), dried over magnesium sulfate and freed from the solvent under reduced pressure. The residue obtained was 3-difluoromethyl-1-methylpyrazole (24.8 g, yield: 78%) in a purity of 85.4% (according to GC analysis) comprising, as minor component, 5-difluoromethyl-N-methylpyrazole.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
199 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2](Cl)[C:3]1[CH:7]=[CH:6][N:5]([CH3:8])[N:4]=1.ClC(Cl)C1N(C)N=CC=1.[FH:19].[FH:20].F.C(N(CC)CC)C.[OH-].[Na+]>>[F:19][CH:2]([F:20])[C:3]1[CH:7]=[CH:6][N:5]([CH3:8])[N:4]=1 |f:2.3.4.5,6.7|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC(C1=NN(C=C1)C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C1=CC=NN1C)Cl
Name
Quantity
199 g
Type
reactant
Smiles
F.F.F.C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice (500 g)
EXTRACTION
Type
EXTRACTION
Details
extracted three times with methyl tert-butyl ether (100 ml)
WASH
Type
WASH
Details
washed successively with hydrochloric acid (dilute, 100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous NaCl solution (100 ml), dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The residue obtained

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NN(C=C1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 24.8 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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